[(4-Fluorophenyl)(phenyl)methyl](methyl)amine
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Description
[(4-Fluorophenyl)(phenyl)methyl](methyl)amine, also known as 4F-MPH, is a synthetic compound that belongs to the class of phenidates. It is a potent psychostimulant that acts as a dopamine reuptake inhibitor. 4F-MPH is structurally similar to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). However, 4F-MPH has a higher potency and longer duration of action than methylphenidate.
Scientific Research Applications
- (4-Fluorophenyl)(phenyl)methylamine derivatives have been investigated for their potential as pharmaceutical agents. Researchers explore their interactions with biological targets, such as receptors or enzymes, to design novel drugs. For instance, triple-acting PPARα, -γ, and -δ agonists containing this scaffold have been synthesized and evaluated .
- Some indole derivatives, including those related to (4-Fluorophenyl)(phenyl)methylamine, have shown anti-HIV activity. These compounds were screened against HIV-1 and HIV-2 strains in acutely infected cells, demonstrating potential as antiviral agents .
- A specific derivative, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), has been identified as a novel inhibitor of equilibrative nucleoside transporters (ENTs). It exhibits selectivity toward ENT2 over ENT1 .
- Theoretical studies provide insights into the electronic structure, stability, and reactivity of (4-Fluorophenyl)(phenyl)methylamine derivatives. Computational methods help predict their behavior and guide experimental design .
Medicinal Chemistry and Drug Development
Antiviral Activity
Enzyme Inhibition Studies
Computational Chemistry and Molecular Modeling
properties
IUPAC Name |
1-(4-fluorophenyl)-N-methyl-1-phenylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c1-16-14(11-5-3-2-4-6-11)12-7-9-13(15)10-8-12/h2-10,14,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUTUHCURYPKKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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